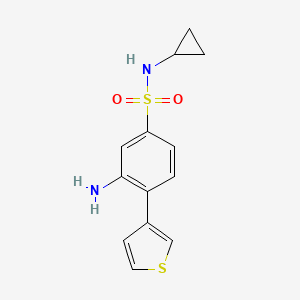
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 g/mol . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a cyclopropyl group, and a thienyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide: Unique due to the presence of both cyclopropyl and thienyl groups.
N-cyclopropyl-4-(3-thienyl)benzenesulfonamide: Lacks the amino group, which may alter its reactivity and biological activity.
3-amino-4-(3-thienyl)benzenesulfonamide: Lacks the cyclopropyl group, which can affect its chemical properties and applications.
Uniqueness
The combination of the amino, cyclopropyl, and thienyl groups in this compound imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H14N2O2S2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3-amino-N-cyclopropyl-4-thiophen-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S2/c14-13-7-11(19(16,17)15-10-1-2-10)3-4-12(13)9-5-6-18-8-9/h3-8,10,15H,1-2,14H2 |
InChI-Schlüssel |
LLAPETXTFDWZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















